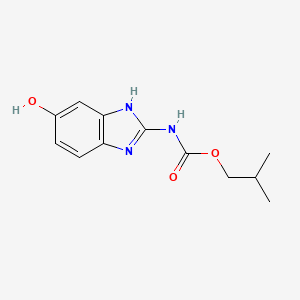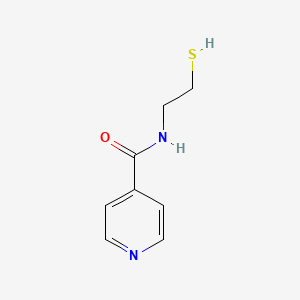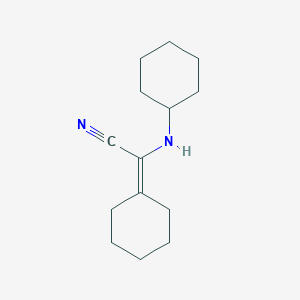
(Cyclohexylamino)(cyclohexylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohexylamino)(cyclohexylidene)acetonitrile is an organic compound with the molecular formula C14H22N2 It is characterized by the presence of both cyclohexylamino and cyclohexylidene groups attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylamino)(cyclohexylidene)acetonitrile typically involves the reaction of cyclohexanone with acetonitrile in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through a series of extraction and purification steps .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Cyclohexylamino)(cyclohexylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Cyclohexylamino)(cyclohexylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (Cyclohexylamino)(cyclohexylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
- Cyclohexylaminoacetonitrile
- Cyclohexylideneacetonitrile
- Cyclohexylamine
Comparison: (Cyclohexylamino)(cyclohexylidene)acetonitrile is unique due to the presence of both cyclohexylamino and cyclohexylidene groups, which confer distinct chemical properties.
Propiedades
Número CAS |
63364-29-4 |
|---|---|
Fórmula molecular |
C14H22N2 |
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
2-(cyclohexylamino)-2-cyclohexylideneacetonitrile |
InChI |
InChI=1S/C14H22N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h13,16H,1-10H2 |
Clave InChI |
DLMMCUYZHQIYML-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=C2CCCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


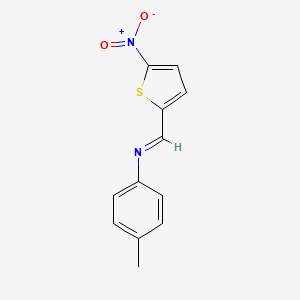


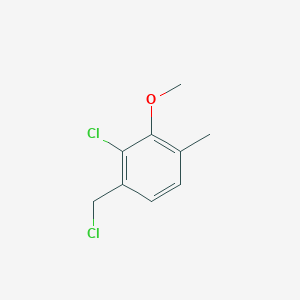
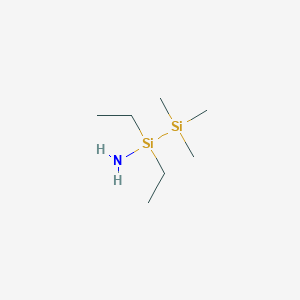
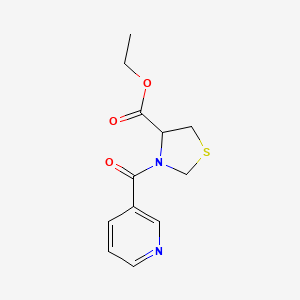

![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)

![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
